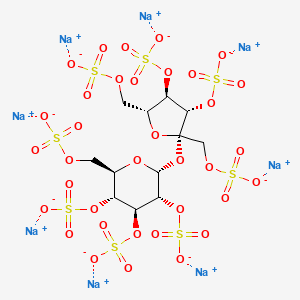
Angiogenesis inhibitor 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Angiogenesis Inhibitor 4 involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as batch processing and continuous flow synthesis are commonly employed .
Analyse Chemischer Reaktionen
Types of Reactions: Angiogenesis Inhibitor 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to ensure optimal results .
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced or modified biological activity. These derivatives are often tested for their efficacy in inhibiting angiogenesis and their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Angiogenesis Inhibitor 4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound for studying the mechanisms of angiogenesis inhibition and developing new synthetic methods for similar compounds .
Biology: In biology, this compound is used to study the molecular pathways involved in angiogenesis and to develop new strategies for targeting these pathways in various diseases .
Medicine: In medicine, this compound is primarily used in cancer research and treatment. It has shown promise in preclinical and clinical studies for its ability to inhibit tumor growth and metastasis by blocking the formation of new blood vessels .
Industry: In the pharmaceutical industry, this compound is used in the development of new anti-cancer drugs and therapies. Its unique properties make it a valuable tool for drug discovery and development .
Wirkmechanismus
The mechanism of action of Angiogenesis Inhibitor 4 involves the inhibition of key molecular targets and pathways involved in angiogenesis.
Molecular Targets: The primary molecular targets of this compound include vascular endothelial growth factor (VEGF) and its receptors, which play a crucial role in promoting the growth of new blood vessels .
Pathways Involved: By inhibiting the VEGF pathway, this compound effectively blocks the signaling processes that lead to angiogenesis. This results in the suppression of tumor growth and metastasis, as the tumors are deprived of the necessary blood supply .
Vergleich Mit ähnlichen Verbindungen
Angiogenesis Inhibitor 4 is unique in its structure and mechanism of action compared to other angiogenesis inhibitors.
Similar Compounds: Some similar compounds include bevacizumab, sorafenib, and sunitinib, which also target the VEGF pathway but have different chemical structures and pharmacokinetic properties .
Uniqueness: What sets this compound apart is its specific binding affinity and selectivity for VEGF receptors, which enhances its efficacy and reduces potential side effects. Additionally, its unique chemical structure allows for modifications that can further improve its therapeutic potential .
Eigenschaften
Molekularformel |
C27H30ClN5O5 |
|---|---|
Molekulargewicht |
540.0 g/mol |
IUPAC-Name |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-[(2R)-2-hydroxy-3-pyrrolidin-1-ylpropoxy]quinoline-6-carboxamide |
InChI |
InChI=1S/C27H30ClN5O5/c28-21-11-18(5-6-22(21)32-27(36)31-16-3-4-16)38-24-7-8-30-23-13-25(20(26(29)35)12-19(23)24)37-15-17(34)14-33-9-1-2-10-33/h5-8,11-13,16-17,34H,1-4,9-10,14-15H2,(H2,29,35)(H2,31,32,36)/t17-/m1/s1 |
InChI-Schlüssel |
WOENTQIIKWUFEI-QGZVFWFLSA-N |
Isomerische SMILES |
C1CCN(C1)C[C@H](COC2=CC3=NC=CC(=C3C=C2C(=O)N)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl)O |
Kanonische SMILES |
C1CCN(C1)CC(COC2=CC3=NC=CC(=C3C=C2C(=O)N)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,8bR)-5-[(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole](/img/structure/B12380533.png)

![(2S)-2-({(2S)-3-(3'-chloro[1,1'-biphenyl]-4-yl)-1-oxo-1-[(1H-tetrazol-5-yl)amino]propan-2-yl}oxy)propanoic acid](/img/structure/B12380552.png)
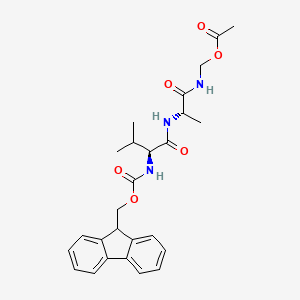
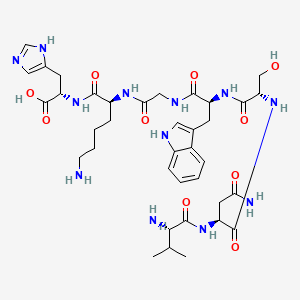
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B12380565.png)
![N-[5-cyano-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B12380569.png)
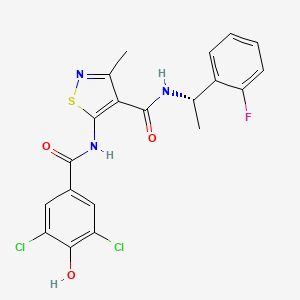
![(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid](/img/structure/B12380587.png)

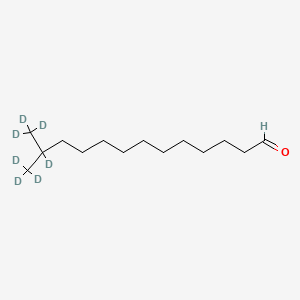
![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)
